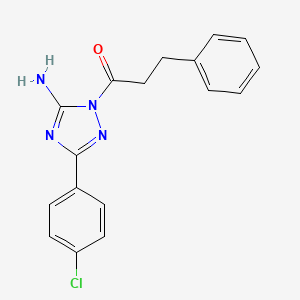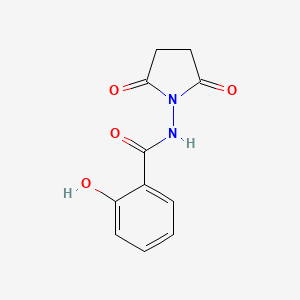![molecular formula C18H19N5O B5886449 1-{4-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone](/img/structure/B5886449.png)
1-{4-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone is a chemical compound that belongs to the class of kinase inhibitors. It is commonly used in scientific research to study the mechanisms of various diseases and their treatments.
Mecanismo De Acción
1-{4-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone works by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This leads to the inhibition of downstream signaling pathways that are critical for cell growth, proliferation, and survival. Additionally, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific kinase it targets. However, in general, it leads to the inhibition of cell growth, proliferation, and survival, as well as the induction of apoptosis in cancer cells. It has also been shown to modulate the immune system by inhibiting the activation of T cells and B cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-{4-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone in lab experiments is its potency and specificity. It is a highly potent inhibitor of several kinases, making it an effective tool for studying their role in various diseases. Additionally, it has a high degree of specificity, meaning that it only targets specific kinases, minimizing off-target effects. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments if not properly controlled.
Direcciones Futuras
There are several future directions for research involving 1-{4-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone. One area of interest is the development of more potent and selective inhibitors of specific kinases, which could lead to the development of more effective treatments for various diseases. Additionally, research is needed to better understand the mechanisms of action of this compound and how it can be used to modulate the immune system. Finally, there is a need for more studies to evaluate the safety and toxicity of this compound, particularly in vivo, to ensure its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-{4-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone involves a multi-step process that requires specialized knowledge and equipment. The most common method involves the reaction of 4,6,7-trimethyl-2-aminopyrido[4,3-d]pyrimidine with 4-methyl-5-oxo-2-pyrazinecarboxylic acid in the presence of a catalyst. The resulting product is then purified through a series of chromatography and recrystallization steps.
Aplicaciones Científicas De Investigación
1-{4-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone has been extensively used in scientific research to study the mechanisms of various diseases such as cancer, autoimmune disorders, and infectious diseases. It is a potent inhibitor of several kinases, including EGFR, HER2, and VEGFR, which are known to play a critical role in the development and progression of cancer. Additionally, it has been shown to modulate the immune system by inhibiting the activation of T cells and B cells, making it a potential therapeutic agent for autoimmune disorders.
Propiedades
IUPAC Name |
1-[4-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-9-6-14-11(3)21-18(22-16(14)7-10(9)2)23-17-19-8-15(13(5)24)12(4)20-17/h6-8H,1-5H3,(H,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOBEHBONSQGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC=C(C(=N3)C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5886367.png)
![ethyl 1-{[(4-fluorobenzoyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5886378.png)

![N-(3-chlorophenyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5886383.png)

![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5886416.png)



![7-chloro-5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5886430.png)

![methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5886445.png)
![1-(4-bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5886450.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B5886466.png)